TMC-169

Description

Properties

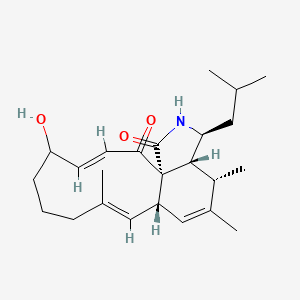

Molecular Formula |

C24H35NO3 |

|---|---|

Molecular Weight |

385.5 g/mol |

IUPAC Name |

(1S,3E,9E,11S,14S,15R,16S)-5-hydroxy-9,13,14-trimethyl-16-(2-methylpropyl)-17-azatricyclo[9.7.0.01,15]octadeca-3,9,12-triene-2,18-dione |

InChI |

InChI=1S/C24H35NO3/c1-14(2)11-20-22-17(5)16(4)13-18-12-15(3)7-6-8-19(26)9-10-21(27)24(18,22)23(28)25-20/h9-10,12-14,17-20,22,26H,6-8,11H2,1-5H3,(H,25,28)/b10-9+,15-12+/t17-,18+,19?,20+,22+,24-/m1/s1 |

InChI Key |

PBMWGTZJDVBFGK-YJEZAUDRSA-N |

Isomeric SMILES |

C[C@H]1[C@H]2[C@@H](NC(=O)[C@@]23[C@@H](/C=C(/CCCC(/C=C/C3=O)O)\C)C=C1C)CC(C)C |

Canonical SMILES |

CC1C2C(NC(=O)C23C(C=C(CCCC(C=CC3=O)O)C)C=C1C)CC(C)C |

Synonyms |

TMC 169 TMC-169 |

Origin of Product |

United States |

Chemical Reactions Analysis

TMC-169 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

TMC-169 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology and medicine, it is used to investigate its effects on biological systems and potential therapeutic applications. In industry, it is used in the development of new materials and chemical processes .

Comparison with Similar Compounds

Structural Analogues: Aspochalasins and Cytochalasans

TMC-169 shares structural homology with aspochalasins, another subgroup of cytochalasans produced by Aspergillus species. Key comparisons include:

Key Differences :

- Functional Groups : this compound lacks the epoxy and lactone substituents seen in aspochalasins I and Z, which may explain its selectivity for bacterial over eukaryotic targets .

- Bioactivity : Unlike aspochalasins, which primarily exhibit cytotoxicity or antifungal activity, this compound shows specificity against Gram-positive bacteria, including Staphylococcus aureus (MIC: 2 μg/mL) .

Functional Analogues: Antimicrobial Peptides and Alkaloids

This compound is functionally comparable to other antimicrobial compounds from Aspergillus:

Mechanistic Insights :

Spectrum of Activity and Therapeutic Potential

A comparative analysis of antimicrobial efficacy:

| Compound | Target Microorganisms | MIC (μg/mL) | Therapeutic Index (TI) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 2.0 | >50 (mammalian cells) |

| Aspochalasin Z | Candida albicans | 16.0 | 12.5 |

| Flavimycins | Bacillus subtilis | 0.5 | >100 |

Q & A

Basic Research Questions

Q. How to design experiments for characterizing TMC-169’s physicochemical properties?

- Methodological Answer : Prioritize techniques such as nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Ensure reproducibility by documenting solvent systems, temperature controls, and instrument calibration protocols. Cross-validate results with independent assays (e.g., X-ray crystallography) to minimize systematic errors .

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound’s bioactivity studies?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to estimate EC₅₀ values. Incorporate ANOVA for comparing efficacy across experimental groups, and apply corrections for multiple comparisons (e.g., Bonferroni). Validate assumptions of normality and homoscedasticity using Shapiro-Wilk and Levene’s tests .

Q. How to optimize synthesis protocols for this compound to ensure batch-to-batch consistency?

- Methodological Answer : Implement design-of-experiments (DoE) approaches to identify critical process parameters (e.g., reaction temperature, catalyst loading). Use HPLC tracking of intermediates and final products to establish quality control criteria. Document deviations and refine protocols iteratively .

Advanced Research Questions

Q. How to resolve discrepancies between computational predictions and experimental bioactivity data for this compound?

- Methodological Answer : Re-evaluate molecular docking parameters (e.g., force fields, solvation models) and validate against known ligands. Perform molecular dynamics simulations to assess conformational stability. Cross-reference experimental data with orthogonal assays (e.g., surface plasmon resonance) to confirm binding kinetics .

Q. What strategies mitigate confounding variables in this compound’s in vivo toxicity studies?

- Methodological Answer : Use randomized block designs to control for environmental or genetic variability. Include sham-treated controls and blinded assessments to reduce observer bias. Apply mixed-effects models to account for inter-subject variability in pharmacokinetic parameters .

Q. How to validate this compound’s mechanism of action when conflicting pathways are reported in literature?

- Methodological Answer : Employ CRISPR-based gene knockout models to isolate target pathways. Use phosphoproteomics or metabolomics to map downstream signaling cascades. Conduct co-immunoprecipitation (Co-IP) assays to confirm protein-protein interactions. Triangulate findings with prior studies to identify consensus mechanisms .

Data Management and Interpretation

Q. What criteria ensure robust meta-analysis of this compound’s preclinical data across heterogeneous studies?

- Methodological Answer : Adhere to PRISMA guidelines for systematic reviews. Standardize effect sizes (e.g., standardized mean differences) and assess heterogeneity via I² statistics. Use funnel plots to detect publication bias. Exclude studies with incomplete methodological reporting .

Q. How to address low reproducibility in this compound’s enzymatic inhibition assays?

- Methodological Answer : Audit assay conditions (e.g., buffer pH, cofactor concentrations) against published protocols. Validate enzyme activity with positive controls in each run. Utilize intra- and inter-laboratory reproducibility studies to identify protocol deviations .

Key Considerations for Rigorous Research

- Contradiction Analysis : Apply triangulation (e.g., experimental, computational, and observational data) to reconcile conflicting results. Use sensitivity analysis to test robustness of conclusions .

- Ethical and Feasibility Criteria : Align research questions with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure practical and academic value .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.